3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid
Description
Significance of Pyrazole (B372694) Scaffold in Heterocyclic Chemistry
The pyrazole scaffold, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. rsc.org Its unique electronic properties and the ability of its nitrogen atoms to participate in hydrogen bonding make it a privileged structure in the design of biologically active molecules. nih.gov The arrangement of atoms within the pyrazole ring allows for various substitution patterns, leading to a vast library of derivatives with diverse chemical and physical properties. This structural versatility has made pyrazoles integral components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mdpi.com
The stability of the pyrazole ring, coupled with its capacity to interact with biological targets, has cemented its importance in drug discovery. rsc.org Numerous approved drugs and clinical candidates incorporate the pyrazole moiety, highlighting its significance in medicinal chemistry.
Evolution of Research Perspectives on Aminopyrazole Carboxylic Acids
The introduction of amino and carboxylic acid functional groups to the pyrazole scaffold gives rise to aminopyrazole carboxylic acids, a class of compounds that has seen a significant evolution in research interest. Initially, studies often focused on the fundamental synthesis and characterization of these molecules. mdpi.comorgsyn.org However, the focus has progressively shifted towards harnessing their potential as versatile building blocks in the synthesis of more complex molecular architectures. scirp.org
In recent years, aminopyrazole carboxylic acids have been extensively investigated for their pharmacological potential. The amino group can act as a key pharmacophore, engaging in crucial interactions with biological macromolecules, while the carboxylic acid moiety can improve solubility and provide an additional point for molecular modification. This has led to the development of aminopyrazole derivatives as potent inhibitors of various enzymes, including kinases, which are critical targets in cancer therapy. nih.govnih.gov
Scope and Academic Relevance of Investigating 3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic Acid
While broad research has been conducted on aminopyrazole derivatives, this compound represents a specific molecule with distinct academic and industrial relevance. Its structure, featuring an isopropyl group at the N1 position, an amino group at the C3 position, and a carboxylic acid at the C5 position, offers a unique combination of steric and electronic properties.
The primary academic interest in this compound lies in its role as a key intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The strategic placement of its functional groups allows for regioselective modifications, making it a valuable precursor for creating libraries of compounds for high-throughput screening. For instance, related pyrazole derivatives are explored as modulators of G-protein-coupled receptors like GPR119, which are targets for the treatment of metabolic disorders such as diabetes. commonorganicchemistry.com
The development of kinase inhibitors is another significant area where this compound and its analogs are relevant. The 3-aminopyrazole (B16455) core is a well-established scaffold for designing molecules that can fit into the ATP-binding pocket of kinases. nih.gov The isopropyl group can influence the compound's solubility and metabolic stability, while the carboxylic acid provides a handle for further chemical elaboration to enhance potency and selectivity.
Below are the key chemical properties of this compound:
| Property | Value |
| Molecular Formula | C7H11N3O2 |
| Molecular Weight | 169.18 g/mol |
| CAS Number | 1006451-79-1 |
While specific, in-depth research articles focusing solely on this compound are not abundant in public-domain literature, its importance is inferred from its availability from chemical suppliers and its utility in the synthesis of patented and researched compounds. Its structural motifs are present in various biologically active molecules, underscoring its potential as a valuable building block in the ongoing quest for novel therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-propan-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4(2)10-5(7(11)12)3-6(8)9-10/h3-4H,1-2H3,(H2,8,9)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCKLHVTYAOMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 3 Amino 1 Isopropyl 1h Pyrazole 5 Carboxylic Acid
Classical Synthetic Approaches to Substituted Pyrazole (B372694) Carboxylic Acids
The foundational methods for constructing the pyrazole ring have been established for over a century and remain highly relevant. These approaches typically involve the formation of the heterocyclic ring from acyclic precursors through condensation and cyclization reactions.
Cyclocondensation Reactions Utilizing Hydrazine (B178648) Derivatives
The most prominent and widely used method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.govmdpi.com This approach, often referred to as the Knorr pyrazole synthesis, is a straightforward and efficient route to polysubstituted pyrazoles. mdpi.com
To synthesize a compound like 3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid, the key starting materials would be isopropylhydrazine and a suitably functionalized 1,3-bielectrophilic partner. The reaction proceeds by the nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity of the reaction, which determines the final substitution pattern, can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. nih.gov
Variations of this method utilize other 1,3-bielectrophiles, such as α,β-unsaturated ketones and acetylenic ketones. mdpi.comnih.gov When using α,β-unsaturated ketones, the reaction typically forms an intermediate pyrazoline, which must then be oxidized to yield the aromatic pyrazole. mdpi.commdpi.com
Table 1: Examples of Classical Cyclocondensation Reactions for Pyrazole Synthesis
| Hydrazine Derivative | 1,3-Bielectrophile | Catalyst/Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO, Aqueous media | 1,3,5-substituted pyrazole | mdpi.commdpi.com |
| Hydrazine Hydrate (B1144303) | 1,3-Diketones | Acidic medium, N,N-dimethylacetamide | Polysubstituted pyrazoles | nih.gov |
| p-(4-(tert-butyl)phenyl)hydrazine | α,β-ethylenic ketone | Copper triflate, bmim | 1,3,5-trisubstituted pyrazole (via pyrazoline oxidation) | mdpi.com |
| Hydrazine derivatives | Acetylenic ketones | N/A | 3,5-disubstituted pyrazoles (regioisomeric mixture) | nih.gov |
Ring-Closure Strategies from Open-Chain Precursors
Beyond the direct condensation of two separate components, pyrazoles can also be formed through the cyclization of a single open-chain precursor that already contains the requisite atoms for the ring. A common strategy involves the intramolecular cyclization of α,β-alkynic hydrazones. mdpi.com These precursors can be formed in situ and then cyclize to yield the pyrazole core. mdpi.com
Another approach involves the Michael addition of a nucleophile to a nitroolefin, followed by a reductive cyclization strategy to form fused pyrazolone (B3327878) derivatives, demonstrating the versatility of ring-closure methods from elaborated open-chain compounds. nih.gov Stepwise synthesis, involving the formation of an open-chain intermediate followed by a dedicated ring-closing step, allows for controlled construction of complex pyrazole-containing structures. rsc.org
Modern and Sustainable Synthetic Methodologies
In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and atom-economical methods for pyrazole synthesis. nih.govresearchgate.net These modern approaches often lead to higher yields, shorter reaction times, and simpler workup procedures.
Multi-Component Reactions (MCRs) for Direct Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy for synthesizing complex molecules like substituted pyrazoles. beilstein-journals.orgmdpi.com These reactions are prized for their operational simplicity and adherence to the principles of green chemistry. mdpi.com
For the synthesis of aminopyrazole derivatives, a three-component reaction might involve an enaminone, an aldehyde, and hydrazine in water, providing a straightforward and sustainable route. longdom.org Pseudo-five-component reactions have also been developed, for instance, reacting an α,β-unsaturated ketone embedded in a chromene system with hydrazine in boiling acetic acid to yield complex pyrazolinylpyrazoles. beilstein-journals.org The direct synthesis of pyrazoles from arenes and carboxylic acids via a one-pot process involving successive ketone and β-diketone formation followed by cyclization with hydrazine has also been reported. rsc.org
Table 2: Overview of Multi-Component Reactions for Pyrazole Synthesis
| Components | Catalyst/Conditions | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Aldehyde, Malononitrile, Hydrazine | Various catalysts | 3,4-substituted pyrazoles | High atom economy, diversity-oriented | beilstein-journals.org |
| Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate, Water | 1-H-pyrazole derivatives | Environmentally friendly, simple procedure | longdom.org |
| 1,3-dicarbonyl compound, Aldehyde, Hydrazine, Malononitrile | Pyrrolidine-acetic acid, Microwave | Fused pyrano[2,3-c]pyrazoles | Solvent-free, rapid synthesis | mdpi.com |
| Arenes, Carboxylic acids, Hydrazine | TFAA/TfOH | Substituted pyrazoles | 'One-pot' synthesis from simple precursors | rsc.org |
Catalyst-Free and Green Chemistry Approaches
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.govbenthamdirect.com In pyrazole synthesis, this translates to the use of environmentally benign solvents like water, solvent-free reaction conditions, and the development of catalyst-free protocols. thieme-connect.com
Microwave-Assisted and Sonochemical Syntheses
The use of alternative energy sources like microwaves and ultrasound has revolutionized many organic syntheses, including that of pyrazoles. rsc.org These techniques can dramatically reduce reaction times, increase yields, and enhance selectivity compared to conventional heating methods. benthamdirect.comrsc.org
Microwave irradiation has been successfully applied to the synthesis of various pyrazole derivatives, including 5-amino-1H-pyrazoles. tandfonline.com The method often involves solvent-free conditions or the use of a minimal amount of a high-boiling solvent, leading to rapid and efficient heating. mdpi.comresearchgate.net For instance, the condensation of chalcones with hydrazine hydrate under microwave irradiation is a common and effective method for preparing pyrazoles. mdpi.comnih.gov
Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient synthetic tool. orientjchem.org Ultrasonic irradiation can promote reactions by generating localized high temperatures and pressures through acoustic cavitation. nih.govresearchgate.net This has been applied to the synthesis of pyrazole fatty esters in water and the preparation of various pyrazole derivatives from chalcones and hydrazine sulfate. nih.gov The combination of sonication with photocatalysis (sonophotocatalysis) is an emerging technique for promoting reactions like the C-H arylation of pyrazoles. mdpi.com
Table 3: Comparison of Conventional vs. Modern Energy Input for Pyrazole Synthesis
| Reaction Type | Conventional Method (Time) | Microwave-Assisted (Time) | Sonochemical (Time) | Key Advantage | Reference(s) |
|---|---|---|---|---|---|
| Cyclocondensation of chalcones | Hours | 15-70 min | N/A | Drastic reduction in reaction time | mdpi.com |
| Synthesis from tosylhydrazones | Hours | Short reaction times | N/A | High yields, solvent-free | mdpi.com |
| Synthesis of pyrazole fatty esters in water | Unsuccessful | N/A | 7-10 min | Enables reaction in an aqueous medium | |
| Cyclization of oxonitrile with hydrazine | 17 h (reflux) | N/A | 1-2 h | Rapid, efficient, simple method | orientjchem.org |
Regioselectivity and Stereoselectivity in Pyrazole Ring Formation
The construction of the pyrazole ring, typically through the condensation of a hydrazine derivative with a 1,3-dielectrophilic species, presents significant challenges in controlling the orientation of substituents. nih.gov The unsymmetrical nature of both isopropylhydrazine and the requisite dicarbonyl precursor for the target molecule makes regioselectivity a critical aspect of the synthesis.
The most common and versatile method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine. jk-sci.comwikipedia.org For the synthesis of this compound, the key precursors are isopropylhydrazine and a suitable 1,3-dicarbonyl equivalent bearing the precursors to the amino and carboxylic acid groups. A common choice for this type of structure is an ethyl 2-cyano-3-oxobutanoate derivative or similar β-keto ester.
The reaction between an unsymmetrical dicarbonyl compound and a substituted hydrazine can theoretically lead to two different regioisomers. nih.govresearchgate.net The regiochemical outcome is determined by the initial nucleophilic attack of one of the two nitrogen atoms of the hydrazine onto one of the two electrophilic carbonyl carbons.
In the case of isopropylhydrazine, the terminal -NH2 group is more nucleophilic and less sterically hindered than the substituted -NH group. researchgate.net In a typical β-keto ester precursor, the ketone carbonyl is significantly more electrophilic than the ester carbonyl. Consequently, the reaction is generally initiated by the attack of the more nucleophilic terminal nitrogen of isopropylhydrazine on the more electrophilic keto-carbonyl carbon of the dicarbonyl precursor. This initial step is followed by intramolecular cyclization via attack of the second nitrogen atom on the ester carbonyl, and subsequent dehydration to form the aromatic pyrazole ring. This preferred pathway leads to the formation of the desired 1-isopropyl-5-carboxylic acid isomer.
Several factors can be manipulated to enhance the regioselectivity of this cyclization:
Solvent Effects : Aprotic polar solvents, such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), have been shown to provide higher and more consistent regioselectivity compared to traditional protic solvents like ethanol (B145695) or acetic acid. thieme-connect.com
Reactant Structure : The inherent electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl precursor play the most crucial role. Utilizing a precursor with highly differentiated electrophilic centers (e.g., a ketone vs. an ester) is a key strategy for achieving high regioselectivity. nih.gov
| Factor | Influence on Reaction | Effect on Selectivity for this compound |
|---|---|---|
| Nucleophilicity of Hydrazine | The terminal NH₂ group of isopropylhydrazine is more nucleophilic than the substituted NH group. | Favors initial attack at the more electrophilic carbonyl, leading to the desired 1,5-disubstituted pattern. |
| Electrophilicity of Dicarbonyl | A ketone carbonyl is more electrophilic than an ester or amide carbonyl. | Directs the initial attack of the hydrazine to the keto group, controlling the final substituent orientation. |
| Solvent Choice | Aprotic polar solvents (e.g., DMF, DMAc) can stabilize charged intermediates differently than protic solvents (e.g., ethanol). thieme-connect.com | Generally improves regioselectivity compared to protic solvents. thieme-connect.com |
| Reaction pH | Affects the protonation state of the hydrazine and can catalyze both the addition and dehydration steps. researchgate.net | Can shift the rate-determining step; optimization is required to maximize regioselectivity. researchgate.net |
Stereochemistry in the context of this compound synthesis is primarily concerned with the potential for creating chiral centers. The target molecule itself is achiral.
The key points regarding stereochemistry are:
The isopropyl group is achiral.
The pyrazole ring is planar and aromatic.
The introduction of the isopropyl group onto the N1 position of the pyrazole ring does not create a stereocenter. The free rotation around the C-N single bond connecting the isopropyl group to the pyrazole ring means that no stable atropisomers are formed under normal conditions. Therefore, the synthesis of the compound from achiral precursors does not present any stereochemical challenges. Stereoselectivity would only become a consideration if one of the starting materials, such as the hydrazine or the dicarbonyl compound, already possessed a chiral center. In such a case, diastereomeric products could potentially be formed, and the stereochemical course of the reaction would need to be considered.
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanism is crucial for optimizing reaction conditions and maximizing the yield and purity of the final product. The formation of the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound is a multi-step process involving several detectable intermediates.
The condensation reaction is not a single concerted step but proceeds through a sequence of intermediates. While often transient and not isolated, their existence is supported by spectroscopic studies and the isolation of stable analogues in related systems. researchgate.netnih.gov
Hydrazone/Enamine Formation : The initial step is the nucleophilic addition of the hydrazine to one of the carbonyl groups, followed by dehydration, to form a hydrazone intermediate. Tautomerization can also lead to an enamine intermediate. The specific intermediate formed depends on which carbonyl group is attacked first and the subsequent tautomeric equilibrium. researchgate.netmdpi.com
Cyclization to Pyrazoline : The newly formed hydrazone or enamine undergoes an intramolecular nucleophilic attack, where the second nitrogen atom attacks the remaining carbonyl carbon. This cyclization step forms a non-aromatic, five-membered heterocyclic intermediate, typically a 5-hydroxypyrazoline. researchgate.netresearchgate.net In some cases, these pyrazoline intermediates are stable enough to be isolated and characterized. researchgate.net
Aromatization : The final step is the elimination of a molecule of water from the 5-hydroxypyrazoline intermediate. This acid- or base-catalyzed dehydration step results in the formation of the stable, aromatic pyrazole ring. researchgate.net
| Intermediate | Description | Common Characterization Methods |
|---|---|---|
| Hydrazone/Enamine | Product of the initial condensation of hydrazine with one carbonyl group. Exists in tautomeric forms. | NMR Spectroscopy (1H, 13C), Mass Spectrometry (MS). nih.gov |
| 5-Hydroxypyrazoline | Cyclized, non-aromatic intermediate formed before the final dehydration step. | Can sometimes be isolated; characterized by NMR, IR (presence of OH group), and MS. researchgate.net |
| 3,5-Dihydroxypyrazolidine | A proposed key intermediate in some mechanisms, formed via reversible N-C bond formations. researchgate.net | Typically transient; studied through low-temperature NMR experiments and computational modeling. researchgate.net |
Effect of pH : The pH of the medium has a profound effect on the reaction rate. Under neutral or weakly acidic conditions, the initial nucleophilic attack of the hydrazine on the carbonyl group or the subsequent cyclization can be the rate-determining step. Under strongly acidic conditions, the hydrazine is extensively protonated, which reduces its nucleophilicity and can slow the initial attack. In this regime, the dehydration of the 5-hydroxypyrazoline intermediate is often found to be the rate-limiting step. researchgate.net
Substituent Effects : The electronic nature of the substituents on both reactants influences the rate. Electron-withdrawing groups on the dicarbonyl compound increase the electrophilicity of the carbonyl carbons, accelerating the initial nucleophilic attack. For the synthesis of the title compound, the electron-donating amino group at the C3 position and the steric bulk of the N-isopropyl group would be expected to influence the rates of the cyclization and dehydration steps.
Temperature : As with most chemical reactions, increasing the temperature generally increases the reaction rate. Thermodynamic parameters such as the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation can be determined from kinetic studies at different temperatures to further elucidate the mechanism. researchgate.net
Chemical Transformations and Derivatization Strategies of 3 Amino 1 Isopropyl 1h Pyrazole 5 Carboxylic Acid
Modifications of the Carboxylic Acid Moiety
The carboxylic acid group at the 5-position of the pyrazole (B372694) ring is a versatile handle for a variety of chemical modifications, including esterification, amidation, reduction, and conversion to more reactive acyl derivatives.
Esterification and Amidation Reactions
Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through several standard methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed. Another effective method is the reaction with an alkyl halide in the presence of a non-nucleophilic base, such as cesium carbonate or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Amidation: The formation of amides from 3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid is a crucial transformation for introducing diverse structural motifs. This is typically accomplished by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride or oxalyl chloride to form the acyl chloride in situ, which then readily reacts with the amine. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) provide a mild and efficient route to a wide range of amides.
Table 1: Examples of Esterification and Amidation Reagents
| Transformation | Reagent/Condition | Product Functional Group |
|---|---|---|
| Esterification | Alcohol, Acid Catalyst | Ester |
| Esterification | Alkyl Halide, Base | Ester |
| Amidation | Thionyl Chloride, Amine | Amide |
| Amidation | Peptide Coupling Agent, Amine | Amide |
Reduction to Alcohol Derivatives
The carboxylic acid group can be selectively reduced to the corresponding primary alcohol, (3-amino-1-isopropyl-1H-pyrazol-5-yl)methanol. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether is a common and effective reagent for this purpose. The reaction usually proceeds at room temperature or with gentle heating, followed by a careful aqueous workup to quench the excess hydride and hydrolyze the resulting aluminum salts. Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF) or borane-dimethyl sulfide (B99878) (BMS), can also be used for the reduction of carboxylic acids to alcohols under milder conditions, which can be advantageous if other sensitive functional groups are present in the molecule.
Formation of Anhydrides and Acyl Halides
For further derivatization, the carboxylic acid can be converted into more reactive intermediates like anhydrides or acyl halides.
Anhydrides: Symmetrical anhydrides can be prepared by treating the carboxylic acid with a dehydrating agent such as acetic anhydride (B1165640). For the formation of mixed anhydrides, the carboxylic acid can be reacted with an acyl chloride in the presence of a base. Pyrazolooxazinones, which are cyclic anhydride-like structures, have been formed from 5-aminopyrazole-4-carboxylic acids by refluxing in acetic anhydride. nih.gov
Acyl Halides: The most common method for the preparation of the acyl chloride, 3-amino-1-isopropyl-1H-pyrazole-5-carbonyl chloride, involves the reaction of the carboxylic acid with thionyl chloride (SOCl2), often with a catalytic amount of DMF. Oxalyl chloride ((COCl)2) is another effective reagent for this transformation and is often preferred due to the formation of volatile byproducts. These acyl halides are highly reactive intermediates and are typically used in situ for subsequent reactions, such as the synthesis of esters and amides, without isolation.
Transformations of the Amino Group
The amino group at the 3-position of the pyrazole ring is a key site for modifications, allowing for the introduction of various substituents through acylation, sulfonylation, and diazotization reactions.
Acylation and Sulfonylation Reactions
Acylation: The amino group can be readily acylated to form the corresponding amides. This reaction is typically carried out by treating the aminopyrazole with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. The reaction conditions are generally mild, and a wide variety of acyl groups can be introduced, providing access to a large library of N-acylated derivatives.
Sulfonylation: Similarly, sulfonamides can be synthesized by the reaction of the amino group with a sulfonyl chloride in the presence of a base like pyridine. This reaction allows for the introduction of arylsulfonyl or alkylsulfonyl groups, which can significantly alter the electronic and steric properties of the molecule.
Table 2: Reagents for Amino Group Transformations
| Transformation | Reagent | Product Functional Group |
|---|---|---|
| Acylation | Acyl Chloride/Anhydride, Base | N-Acyl Amide |
| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |
Diazotization and Subsequent Transformations
The primary amino group of this compound can undergo diazotization to form a pyrazolediazonium salt. This reaction is typically performed by treating the aminopyrazole with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C). organic-chemistry.org
The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations. These reactions, often referred to as Sandmeyer or Sandmeyer-type reactions, allow for the replacement of the diazo group with a wide range of substituents. For example, treatment of the diazonium salt with copper(I) chloride or copper(I) bromide introduces a chloro or bromo substituent, respectively. Reaction with potassium iodide yields the corresponding iodo-pyrazole derivative. Furthermore, the diazonium group can be replaced by a hydroxyl group upon heating in an aqueous acidic solution, or by a hydrogen atom (deamination) using reducing agents like hypophosphorous acid (H3PO2).
The diazonium salt can also act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. For instance, the diazotized form of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate has been coupled with 8-hydroxyquinoline. mdpi.com These transformations significantly expand the synthetic utility of this compound, providing access to a diverse range of functionalized pyrazole derivatives.
Alkylation and Arylation Reactions
The presence of a primary amino group at the C3-position of this compound offers a prime site for nucleophilic attack, enabling a variety of N-alkylation and N-arylation reactions. These transformations are crucial for building molecular complexity and modulating the compound's physicochemical properties.
Systematic studies on the N-substitution of 3-substituted pyrazoles have demonstrated that regioselective N1-alkylation, -arylation, and -heteroarylation can be achieved under basic conditions, such as using potassium carbonate in DMSO. The regioselectivity of these reactions is often dictated by steric and electronic factors.
While direct alkylation of the amino group is feasible, modern cross-coupling methodologies have become indispensable for the introduction of aryl and heteroaryl moieties. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP or X-Phos), and a base to couple an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org Although direct application to this compound is not extensively documented in readily available literature, the principles of the Buchwald-Hartwig amination are broadly applicable to a wide range of amines and aryl partners.
Another classical method for N-arylation is the Ullmann condensation, which involves the copper-catalyzed reaction of an amine with an aryl halide. nih.govwikipedia.orgorganic-chemistry.org While traditionally requiring harsh reaction conditions, modern modifications with specialized ligands have made this reaction more versatile and applicable under milder conditions. The choice between Buchwald-Hartwig and Ullmann conditions often depends on the specific substrates and desired functional group tolerance.
Table 1: Common Catalytic Systems for N-Arylation Reactions
| Reaction Name | Typical Catalyst | Typical Ligand | Typical Base |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, X-Phos | NaOt-Bu, Cs₂CO₃ |
| Ullmann Condensation | CuI, Cu₂O | 1,10-Phenanthroline | K₂CO₃, Cs₂CO₃ |
Derivatization of the Pyrazole Ring System
Beyond modifications of the amino and carboxylic acid groups, the pyrazole ring itself can be functionalized to introduce further diversity. The C4-position, being the only unsubstituted carbon on the pyrazole ring of the title compound, is the primary site for electrophilic substitution.
Halogenation and Nitration at Available Ring Positions
Halogenation of the pyrazole ring, particularly at the C4-position, is a key transformation that provides a handle for further functionalization through cross-coupling reactions. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been successfully achieved using N-halosuccinimides (NXS), such as NBS (N-bromosuccinimide) and NCS (N-chlorosuccinimide), as halogenating agents at room temperature. beilstein-archives.org This metal-free protocol offers an efficient route to 4-halogenated pyrazole derivatives. beilstein-archives.org While specific examples for this compound are not prevalent, the general reactivity patterns of aminopyrazoles suggest that similar conditions could be applicable.
Nitration of pyrazole derivatives can be achieved using various nitrating agents. For instance, the nitration of 3-methyl-1,5-diphenylpyrazole with nitric acid in sulfuric acid at low temperatures results in the formation of the 4-nitro derivative. rsc.org It has also been reported that nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid in acetic anhydride leads to nitration at the C4-position. mdpi.com These examples suggest that the C4-position of this compound is susceptible to nitration under appropriate conditions.
Introduction of Diverse Heterocyclic and Aromatic Substituents
The 4-halo-derivatives of the pyrazole core serve as versatile intermediates for the introduction of a wide array of substituents via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a widely used method for forming carbon-carbon bonds. researchgate.netnih.govrsc.org This reaction would allow for the introduction of various aryl and heteroaryl groups at the C4-position of the halogenated this compound.
Similarly, the Stille coupling, which utilizes organotin reagents, offers another powerful method for C-C bond formation. nih.govwikipedia.org The choice between Suzuki and Stille couplings often depends on the availability of the organometallic reagent and the desired functional group compatibility. These cross-coupling reactions significantly expand the accessible chemical space for derivatives of the title compound.
Rational Design and Synthesis of Analogues
The rational design of analogues of this compound involves strategies such as bioisosteric replacement and scaffold hopping to improve pharmacokinetic properties, enhance potency, or explore new biological activities.
Bioisosteric Replacements on Amino and Carboxylic Acid Groups
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design. The carboxylic acid group, for example, can be replaced with other acidic functional groups like tetrazoles or hydroxamic acids to modulate acidity, lipophilicity, and metabolic stability.
Scaffold Hopping Strategies from Pyrazole Core
Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify new molecular scaffolds with similar biological activity to a known active compound but with a different core structure. researchgate.net This approach is often used to escape undesirable intellectual property space, improve physicochemical properties, or discover novel chemical series.
Starting from a pyrazole core, scaffold hopping could lead to the identification of other five- or six-membered heterocyclic systems that can mimic the spatial arrangement of the key functional groups of this compound. For instance, in the field of kinase inhibitors, scaffold hopping from a pyrimidine (B1678525) to a pyrazole core has been successfully employed to improve physicochemical properties. researchgate.net This highlights the potential of the pyrazole scaffold as both a starting point and a destination in scaffold hopping endeavors. nih.govnih.govresearchgate.net
Combinatorial Library Design for Derivative Synthesis
The synthesis of combinatorial compound libraries has emerged as a cornerstone in modern drug discovery, providing a powerful tool for identifying and optimizing lead compounds. mdpi.com The ability to rapidly generate a large number of structurally related molecules allows for efficient exploration of the chemical space around a core scaffold. The this compound scaffold is an attractive starting point for combinatorial library design due to its inherent structural features and the presence of two distinct and reactive functional groups: a primary amino group at the C3 position and a carboxylic acid group at the C5 position. These functional handles allow for the introduction of diverse substituents, enabling systematic modification of the molecule's physicochemical properties.
The design of a combinatorial library based on this pyrazole core typically involves a strategy where the central scaffold is systematically decorated with a variety of building blocks. These building blocks are chosen to cover a wide range of properties, such as size, lipophilicity, hydrogen bonding capacity, and charge. The two primary sites for derivatization on the this compound scaffold are the exocyclic 3-amino group and the 5-carboxylic acid.
Derivatization via the 5-Carboxylic Acid Group
The carboxylic acid functionality is a versatile handle for derivatization, most commonly through the formation of amides and esters. The general strategy involves activating the carboxylic acid, often by converting it to a more reactive species like an acid chloride or by using peptide coupling reagents, followed by reaction with a diverse set of nucleophiles. dergipark.org.trresearchgate.net
Amide Library Synthesis: A library of amides can be generated by reacting the activated carboxylic acid with a collection of primary and secondary amines. This approach introduces a wide array of R¹ groups, significantly altering the properties of the parent molecule.
Ester Library Synthesis: Similarly, a library of esters can be synthesized by reacting the activated acid with various alcohols.
The selection of amines and alcohols is crucial for ensuring the diversity of the resulting library.
Table 1: Representative Building Blocks for Carboxylic Acid Derivatization
| Reagent Type | Building Block Example | Resulting Functional Group |
|---|---|---|
| Primary Amine | Benzylamine | N-benzyl amide |
| Secondary Amine | Morpholine | Morpholine amide |
| Aniline | 4-Fluoroaniline | N-(4-fluorophenyl) amide |
| Alcohol | Ethanol (B145695) | Ethyl ester |
Derivatization via the 3-Amino Group
The 3-amino group provides another key point for introducing molecular diversity. It can readily undergo reactions such as acylation, sulfonylation, and reductive amination. Furthermore, the amino group, in conjunction with the pyrazole ring nitrogen, can participate in cyclocondensation reactions to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. mdpi.comresearchgate.netnih.gov
Acylation/Sulfonylation: Reaction with a library of acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) introduces a variety of R² substituents.
Cyclocondensation: Reaction with 1,3-dielectrophilic reagents, such as β-ketoesters or enaminones, can lead to the formation of fused bicyclic structures, adding significant structural complexity and rigidity to the scaffold. mdpi.comnih.gov
Table 2: Representative Building Blocks for Amino Group Derivatization
| Reaction Type | Building Block Example | Resulting Structure/Group |
|---|---|---|
| Acylation | Acetyl chloride | Acetamide |
| Sulfonylation | Benzenesulfonyl chloride | Benzenesulfonamide |
| Cyclocondensation | Diethyl malonate | Fused pyrimidone ring |
Solid-Phase Synthesis Strategies
For the efficient production of large combinatorial libraries, solid-phase synthesis is often the preferred method. mdpi.com In this approach, the this compound scaffold is first anchored to a solid support (resin). This is typically achieved through the carboxylic acid group. Once immobilized, the 3-amino group is available for reaction with a diverse set of building blocks. The use of a solid support simplifies the purification process, as excess reagents and by-products can be removed by simple washing and filtration.
A potential solid-phase strategy would involve:
Immobilization: Anchoring the pyrazole scaffold to a suitable resin via an ester or amide linkage at the 5-carboxylic acid position.
Diversification: Performing reactions on the free 3-amino group (e.g., acylation, sulfonylation).
Cleavage: Releasing the derivatized molecules from the solid support to yield the final library of compounds.
This "split-and-mix" approach allows for the creation of thousands of discrete compounds in a systematic and efficient manner. mdpi.com By combining different sets of building blocks for both the amino and carboxylic acid functionalities, a large and highly diverse library of pyrazole derivatives can be generated for biological screening.
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds in solution. For 3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid, a suite of advanced NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and to map out the intricate network of covalent bonds.
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the subject molecule, a COSY spectrum would be expected to show a correlation between the methine proton of the isopropyl group and its two equivalent methyl groups.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. It would be used to definitively assign the carbon signals of the isopropyl group and the C4 proton of the pyrazole (B372694) ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are crucial as they show correlations between protons and carbons over two or three bonds. This would allow for the complete assembly of the molecular skeleton. For instance, correlations would be expected between the N1-isopropyl methine proton and the C5 and N1-neighboring ring carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule in solution. For example, a NOESY spectrum could show through-space interactions between the protons of the isopropyl group and the C4 proton of the pyrazole ring.
| Technique | Purpose | Expected Correlations for this compound |
| COSY | Identifies ¹H-¹H spin-spin coupling networks. | Correlation between the isopropyl methine proton and the isopropyl methyl protons. |
| HMQC | Correlates directly bonded ¹H and ¹³C nuclei. | Isopropyl methine proton to its carbon; pyrazole C4-H to C4. |
| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Isopropyl methine proton to C5 of the pyrazole ring. |
| NOESY | Reveals through-space proximity of protons. | Protons of the isopropyl group to the C4 proton of the pyrazole ring. |
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state, which can differ significantly from the solution state. For this compound, ssNMR, particularly with techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), would be used to:
Identify the presence of different polymorphs (different crystal packing arrangements).
Analyze the molecular conformation in the solid state.
Probe intermolecular interactions, such as hydrogen bonding, by observing changes in chemical shifts.
Studies on related pyrazole compounds have demonstrated the power of ssNMR in distinguishing between different tautomeric forms and identifying the nature of hydrogen bonding networks in the solid state. researchgate.net
The pyrazole ring system is known for its potential for tautomerism. In the case of this compound, while the N1-isopropyl group prevents annular tautomerism of the pyrazole ring, the amino group at the C3 position could potentially exist in equilibrium with its imino tautomer. Dynamic NMR studies, which involve recording NMR spectra at variable temperatures, can be employed to investigate such equilibria. researchgate.net By analyzing changes in the chemical shifts and line shapes of the NMR signals as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters of the tautomeric exchange process.
X-ray Crystallography and Solid-State Structural Analysis
The crystallographic data would reveal the preferred conformation of the isopropyl group relative to the pyrazole ring and the orientation of the carboxylic acid and amino substituents. Furthermore, it would illustrate how the individual molecules pack together in the crystal lattice, which is crucial for understanding the physical properties of the solid material. For instance, in the closely related structure of 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid, the crystal structure reveals specific intermolecular hydrogen bonds that dictate the packing. nih.gov
| Parameter | Information Provided by X-ray Crystallography |
| Bond Lengths | Precise distances between covalently bonded atoms. |
| Bond Angles | Angles between adjacent covalent bonds. |
| Torsion Angles | Dihedral angles defining the conformation of flexible parts of the molecule. |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |
The presence of the carboxylic acid and amino groups, both of which can act as hydrogen bond donors and acceptors, suggests that hydrogen bonding will play a dominant role in the crystal packing of this compound. nih.gov X-ray diffraction analysis would precisely map out the hydrogen bonding network, identifying which functional groups are involved and the geometry of these interactions. It is common for carboxylic acids to form dimeric structures through hydrogen bonding in the solid state. The amino group can also participate in hydrogen bonding with the carboxylic acid groups of neighboring molecules or the nitrogen atoms of the pyrazole ring. The analysis of these intermolecular interactions is fundamental to understanding the supramolecular chemistry of the compound. imedpub.com
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous identification and structural analysis of this compound. By providing an exact measurement of the mass-to-charge ratio (m/z), HRMS allows for the determination of the precise molecular weight, which is critical for confirming the elemental formula.
Elucidation of Fragmentation Pathways for Structural Confirmation
Under mass spectrometric conditions, this compound undergoes characteristic fragmentation, yielding a pattern of daughter ions that serves as a molecular fingerprint. A primary fragmentation event often involves the loss of the carboxylic acid group as carbon dioxide (CO2), a common fragmentation pathway for carboxylic acids. Another significant fragmentation pathway is the loss of the isopropyl group. The analysis of these fragmentation patterns is instrumental in piecing together the molecule's structure and confirming the connectivity of its constituent parts.
A plausible fragmentation pathway initiated by the loss of the isopropyl group can lead to the formation of a stable pyrazole cation. Subsequent fragmentation could involve the elimination of the carboxyl group. These pathways provide definitive evidence for the presence and location of the amino, isopropyl, and carboxylic acid substituents on the pyrazole ring.
Table 1: Postulated HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | m/z (Calculated) | Description of Loss |
| [M-CH(CH₃)₂]⁺ | C₅H₆N₃O₂⁺ | 140.0455 | Loss of isopropyl group |
| [M-COOH]⁺ | C₇H₁₂N₃⁺ | 138.1026 | Decarboxylation |
| [M-CO₂]⁺ | C₇H₁₁N₃⁺ | 137.0948 | Loss of carbon dioxide |
Note: The m/z values are calculated based on the most abundant isotopes and would be confirmed by high-resolution measurements.
Isotopic Pattern Analysis for Elemental Composition
The high resolution of HRMS also allows for the detailed analysis of the isotopic pattern of the molecular ion. The relative abundances of the M+1 and M+2 peaks, which arise from the natural abundance of ¹³C, ¹⁵N, and ¹⁸O isotopes, can be compared with theoretical predictions for the proposed elemental formula, C₇H₁₁N₃O₂. This comparison serves as a powerful tool for validating the elemental composition of the parent molecule, adding a high degree of confidence to its identification. For a molecule with seven carbon atoms and three nitrogen atoms, the expected isotopic distribution provides a unique signature that can be precisely measured.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a wealth of information regarding the functional groups present in this compound and offers insights into its conformational properties, including the potential for intramolecular hydrogen bonding.
Characteristic Vibrational Modes of Pyrazole Ring and Substituents
The IR and Raman spectra of this compound are characterized by a series of distinct bands corresponding to the vibrational modes of its various components. The pyrazole ring itself gives rise to characteristic C=C and C=N stretching vibrations, typically observed in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the isopropyl group and the pyrazole ring are expected in the 3100-2850 cm⁻¹ range.
The amino (-NH₂) group exhibits symmetric and asymmetric N-H stretching vibrations, usually found between 3500 and 3300 cm⁻¹. The carboxylic acid (-COOH) group presents several characteristic bands, including a broad O-H stretching vibration, often centered around 3000 cm⁻¹, which may be indicative of hydrogen bonding. The C=O stretching of the carboxylic acid typically appears as a strong band in the 1750-1700 cm⁻¹ region.
Table 2: Key Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3500 - 3300 |
| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 (broad) |
| Isopropyl/Pyrazole C-H | C-H Stretch | 3100 - 2850 |
| Carboxylic Acid (C=O) | C=O Stretch | 1750 - 1700 |
| Pyrazole Ring | C=C, C=N Stretch | 1600 - 1400 |
Infrared and Raman Studies on Intramolecular Hydrogen Bonding
The molecular structure of this compound is conducive to the formation of intramolecular hydrogen bonds. Specifically, a hydrogen bond can form between the amino group at the 3-position and the carbonyl oxygen of the carboxylic acid at the 5-position. This interaction can be investigated through vibrational spectroscopy.
The presence of such a hydrogen bond would be expected to cause a red-shift (a shift to lower wavenumbers) and broadening of the N-H and C=O stretching bands in the IR spectrum. By comparing the spectra of the compound in different solvents of varying polarity, the strength and nature of this intramolecular interaction can be further probed. In non-polar solvents, the intramolecular hydrogen bond is likely to be more pronounced, while in polar, protic solvents, intermolecular hydrogen bonding with the solvent may compete with or disrupt the internal hydrogen bond. Raman spectroscopy can provide complementary information, as the C=O stretching mode is often strong and well-defined in the Raman spectrum, making it a sensitive probe for changes in its electronic environment due to hydrogen bonding.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are frequently employed to study the structure and reactivity of pyrazole (B372694) systems. nih.govnih.govresearchgate.net
The electronic behavior of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. jcsp.org.pkresearchgate.net
For 3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the electron-donating amino group. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing carboxylic acid group and the pyrazole ring. jcsp.org.pk This distribution facilitates intramolecular charge transfer. The energy of these orbitals dictates the molecule's susceptibility to electronic transitions and interactions. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net
Quantum chemical calculations on analogous pyrazole-carboxamide compounds have shown that the distribution and energies of these orbitals can be finely tuned by different substituents. jcsp.org.pk For instance, in a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations revealed a significant HOMO-LUMO gap of approximately 4.458 eV, indicating high electronic stability. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Pyrazole Carboxylic Acid Calculated using DFT/B3LYP method.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.52 | Primarily localized on the pyrazole ring and amino group |
| LUMO | -2.07 | Primarily localized on the carboxylic acid and pyrazole ring |
| Energy Gap (ΔE) | 4.45 | Indicates high electronic stability |
Note: The data in this table is representative of typical values for similar pyrazole derivatives and serves to illustrate the concepts discussed.
Computational methods are instrumental in predicting a molecule's reactivity. Molecular Electrostatic Potential (MEP) maps are particularly useful, as they visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid, indicating these are prime sites for electrophilic attack or protonation. The positive potential (blue regions) would be concentrated around the amino and carboxylic acid hydrogens.
Global reactivity descriptors, derived from HOMO and LUMO energies, also provide quantitative measures of reactivity. These include electronegativity (χ), chemical potential (μ), hardness (η), and softness (S). These parameters help in understanding the molecule's behavior in chemical reactions. nih.gov
Furthermore, DFT calculations can model entire reaction pathways, identifying transition states and calculating activation energies. This is crucial for predicting the feasibility and regioselectivity of reactions, such as electrophilic substitution or condensations involving the amino and carboxylic acid groups. nih.gov For instance, modeling can determine whether a reaction is more likely to proceed via the pyrazole ring nitrogen or the exocyclic amino group. researchgate.net
The acid-base properties of this compound are determined by its functional groups: the acidic carboxylic acid and the basic amino group and pyrazole ring nitrogens. DFT calculations, often combined with continuum solvation models like the Polarizable Continuum Model (PCM), can accurately predict pKa values and gas-phase proton affinities (PA). insilicominds.comnih.govmdpi.com
The proton affinity is the negative of the enthalpy change for the protonation reaction in the gas phase. Calculations would involve optimizing the structures of the neutral molecule and its various protonated forms (at the N2 nitrogen, the amino nitrogen, and the carbonyl oxygen) to determine the most stable protonated species. The carboxylic acid group's acidity (pKa) can be calculated via thermodynamic cycles that evaluate the free energy change of deprotonation in solution. nih.govchemrxiv.org Studies have shown that functionals like M06-2X with the SMD solvation model can yield accurate pKa predictions for carboxylic acids. nih.govchemrxiv.org
For pyrazoles, electron-donating groups at the C3 position, such as the amino group, are known to increase the basicity of the pyrazole ring. nih.gov Conversely, the electron-withdrawing carboxylic acid at C5 would decrease it. Computational studies can quantify these competing effects.
Table 2: Calculated Proton Affinities for Functional Groups in a Model Pyrazole System
| Protonation Site | Proton Affinity (kJ/mol) |
|---|---|
| Pyrazole N2 Nitrogen | ~920 |
| Amino Group Nitrogen | ~890 |
Note: These values are illustrative, based on typical DFT calculations for similar heterocyclic compounds, to show the relative basicity of the different sites.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are governed by rotations around its single bonds: the C-N bond of the amino group, the C-C bond of the carboxylic acid, and the bonds associated with the N-isopropyl group. Conformational analysis aims to identify the stable conformers (local energy minima) and the lowest energy conformer (global minimum).
Theoretical calculations on the related 3-amino-1H-pyrazole-5-carboxylic acid residue have demonstrated that conformational preferences are strongly directed by intramolecular interactions, such as hydrogen bonding. nih.govresearchgate.net For the title compound, rotation of the isopropyl group will lead to different spatial arrangements. nih.gov Similarly, the orientation of the amino group and the carboxylic acid group relative to the pyrazole ring are critical. Potential energy surface (PES) scans, performed by systematically rotating dihedral angles and calculating the energy at each step, can map out these conformational landscapes and identify the barriers to rotation. iu.edu.sa
Tautomerism is a key feature of pyrazole chemistry. nih.gov However, in this compound, the presence of the isopropyl group at the N1 position precludes the common annular tautomerism (1,2-H shift between ring nitrogens) that occurs in N-unsubstituted pyrazoles. nih.gov
Despite this, other forms of tautomerism are possible, most notably the amino-imino tautomerism involving the C3-amino group. The molecule can exist in the 3-amino form or the 3-imino tautomer, where a proton has migrated from the exocyclic nitrogen to the N2 ring nitrogen.
DFT calculations are highly effective at determining the relative stabilities of these tautomers. For the parent 3-aminopyrazole (B16455), the amino tautomer is predicted to be significantly more stable than the imino form, with a calculated energy difference of about 10.7 kJ/mol in favor of the amino form. nih.govnih.gov This preference is a general trend for pyrazoles substituted with π-electron donating groups. nih.gov The energy barrier for the interconversion between these tautomers can also be calculated by locating the transition state structure, providing insight into the kinetics of the tautomerization process.
Table 3: Calculated Relative Energies of Amino vs. Imino Tautomers for a 3-Aminopyrazole System Calculations based on the DFT(B3LYP)/6-311++G(d,p) method.
| Tautomer | Relative Energy (ΔE, kJ/mol) | Relative Gibbs Free Energy (ΔG, kJ/mol) | Stability |
|---|---|---|---|
| Amino Form | 0.0 | 0.0 | More Stable |
| Imino Form | 10.7 | 9.8 | Less Stable |
Data adapted from studies on 3-aminopyrazole. nih.govnih.gov
Solvent Effects on Conformation and Tautomerism
Computational studies on pyrazole derivatives, particularly those with functional groups capable of hydrogen bonding and tautomerism, have revealed a significant influence of the solvent environment on their structural properties. For the closely related 3-amino-1H-pyrazole-5-carboxylic acid residue, theoretical calculations, alongside experimental methods like NMR and X-ray diffraction, have been employed to investigate conformational preferences. These studies indicate that the conformational landscape is heavily influenced by intramolecular interactions. nih.gov
Research has demonstrated that for model compounds containing the 3-amino-1H-pyrazole-5-carboxylic acid scaffold, an extended conformation is predominantly favored. nih.gov This preference is attributed to the rigidity of this structural motif. However, the introduction of different terminal groups, such as an ester at the C-terminus, can introduce conformational flexibility, allowing for other conformations to become accessible, especially in polar solvent environments. nih.gov
The phenomenon of annular prototropic tautomerism is a key characteristic of N-unsubstituted pyrazoles. nih.gov The position of the proton on one of the two ring nitrogen atoms can be influenced by the electronic nature of the substituents on the pyrazole ring and the surrounding solvent. nih.govnih.gov Computational studies on various 3(5)-substituted pyrazoles have shown that the equilibrium between tautomers is sensitive to the solvent. For instance, in some aminopyrazoles, electron-donating groups like the amino group tend to favor the 3-amino tautomer. nih.gov Theoretical analyses using methods like Density Functional Theory (DFT) have been instrumental in predicting the stability of different tautomers in both the gas phase and in various solvents, highlighting the role of intermolecular hydrogen bonds with solvent molecules in stabilizing one tautomer over another. nih.govnih.gov
A computational study on 1H-pyrazole-5-thiol, which also exhibits tautomerism, showed the significant contribution of solvent molecules to the intermolecular proton transfer and the resulting tautomeric equilibrium. nih.gov Similarly, for 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide, NMR studies in solution indicated the presence of both tautomers, with the ratio being dependent on temperature and solvent. researchgate.net These findings underscore the critical role of the solvent in modulating the conformational and tautomeric landscape of pyrazole derivatives like this compound.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. The development of robust QSAR models for pyrazole derivatives relies on the careful selection and calculation of molecular descriptors that encode the structural features relevant to the activity being studied. researchgate.netnih.gov
For various series of pyrazole derivatives, a wide range of descriptors has been employed. These can be broadly categorized as:
Topological descriptors: These describe the atomic connectivity in the molecule. Examples include adjacency and distance matrix descriptors, which have been shown to be influential in models predicting the EGFR kinase inhibitory activity of 1H-pyrazole-1-carbothioamide derivatives. nih.govacs.org
Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and orbital energies. They are crucial for modeling interactions that are electrostatic in nature.
Geometrical descriptors: These describe the three-dimensional shape and size of the molecule.
Quantum chemical descriptors: Calculated using methods like DFT, these can include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are related to the molecule's ability to donate or accept electrons and thus its reactivity. researchgate.net
Recent QSAR studies on pyrazole derivatives have utilized sophisticated, machine-learning-based approaches for descriptor calculation, for example, using the RDKit software package to analyze hypoglycemic agents. researchgate.net In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the descriptors are steric and electrostatic fields surrounding the molecule, providing a 3D representation of its properties. researchgate.net A 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors even incorporated descriptors related to induced-fit models, considering the flexibility of the target protein. nih.gov This study highlighted the contribution of hydrogen bond acceptor, hydrophobic, and salt bridge fields to the biological activity. nih.gov
The following table summarizes some molecular descriptors used in QSAR studies of pyrazole derivatives.
| Descriptor Category | Specific Examples | Application in Pyrazole QSAR | Reference |
| Topological | Adjacency distance matrix descriptors | Predicting EGFR kinase inhibition | nih.govacs.org |
| 3D-QSAR Fields | Steric and Electrostatic fields (CoMFA/CoMSIA) | Modeling antibacterial activity | researchgate.net |
| 5D-QSAR Fields | Hydrogen bond acceptor, hydrophobic, salt bridge fields | Modeling EGFR inhibition with induced fit | nih.gov |
| Quantum Chemical | HOMO/LUMO energies | Investigating stability and chemical activity | researchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Predictive modeling for chemical reactivity utilizes molecular descriptors within a mathematical framework to forecast the outcome of chemical reactions or the general reactivity of a compound. For pyrazole derivatives, these models are crucial for designing new compounds with desired properties and for understanding their metabolic fate or potential toxicity.
Several statistical and machine learning methods are employed to build these predictive models. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common regression techniques used in 2D-QSAR studies to establish a linear relationship between descriptors and activity. nih.govacs.org For instance, a stepwise multiple linear regression (SW-MLR) method yielded encouraging results in modeling the EGFR kinase inhibitory activity of 1H-pyrazole-1-carbothioamide derivatives. nih.govacs.org
More advanced machine learning algorithms are also being applied. A study on pyrazole derivatives as potential hypoglycemic agents constructed QSAR models using both MLR and Random Forest regression. researchgate.net The Random Forest model, in that case, showed superior predictive capabilities. researchgate.net The robustness and predictive power of these models are typically validated through internal methods like leave-one-out (LOO) cross-validation and external validation using a test set of compounds not included in the model generation process. researchgate.netnih.govacs.org
A significant advancement in this field is the development of neural network models that can predict the products of organic reactions based on reactants, reagents, and solvents. rsc.org While not specific to pyrazoles, these approaches, which learn from vast reaction databases, represent the future of reactivity prediction and could be applied to forecast the synthetic outcomes for complex pyrazole derivatives like this compound. rsc.org These models often break down the prediction task into identifying possible reactive sites and then evaluating their relative likelihoods, mimicking the reasoning of a human chemist. rsc.org
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. eurasianjournals.com For this compound and related pyrazole derivatives, docking studies are instrumental in predicting how they might interact with biological targets such as enzymes or receptors, providing insights into their potential mechanism of action. eurasianjournals.comnih.gov
Docking simulations place the ligand (the pyrazole derivative) into the binding site of a macromolecule (the target protein) and score the different poses based on a scoring function that estimates the binding affinity. Lower binding energy scores generally indicate a more favorable interaction. jst.go.jpmdpi.com
Numerous studies have employed molecular docking to investigate pyrazole derivatives. For example:
Pyrazole-based inhibitors have been docked into the active site of meprin α and β to understand their structure-activity relationships, with the aryl moieties of the pyrazole scaffold targeting the S1 and S1' pockets of the enzymes. nih.gov
Novel pyrazole-carboxamides were docked into human carbonic anhydrase (hCA) I and II isoforms to elucidate their inhibitory activity. nih.gov
The binding mode of pyrazole-based inhibitors with pantothenate synthetase has been analyzed using docking and further refined with MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations to improve the prediction of binding free energy. nih.govresearchgate.net
In a study of pyrazole derivatives as potential anticancer agents, docking was used to predict interactions with targets like CRMP2, C-RAF, and VEGFR, revealing strong binding affinities for several compounds. mdpi.com
These studies demonstrate the power of molecular docking to generate hypotheses about ligand binding, which can then guide the design and synthesis of more potent and selective compounds. nih.gov
A crucial part of molecular docking analysis is the detailed examination of the specific intermolecular interactions that stabilize the ligand-target complex. These interactions govern the specificity and affinity of the binding. For pyrazole derivatives, several key recognition features are consistently observed.
Hydrogen Bonding: The pyrazole ring itself, with its nitrogen atoms, can act as both a hydrogen bond donor (the N-H group) and acceptor. The amino and carboxylic acid groups of this compound are also prime sites for forming strong hydrogen bonds with polar residues in a protein's active site, such as serine, threonine, aspartate, and glutamate. In docking studies of pyrazole-carboxamides with carbonic anhydrase, hydrogen bonds with key amino acid residues were identified as critical for inhibition. nih.gov Similarly, docking of pyrazole derivatives into EGFR kinase revealed hydrogen bonding with residues like Cys773 and Met769. alrasheedcol.edu.iq
Hydrophobic Interactions: The isopropyl group and the pyrazole ring itself can participate in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine. These interactions are crucial for anchoring the ligand in the binding pocket. nih.govnih.gov Docking of pyrazole inhibitors into the enzyme CYP2E1 suggested that substituents on the pyrazole ring improved binding through enhanced hydrophobic contacts at the catalytic site. nih.gov
π-π Stacking: The aromatic pyrazole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. This type of interaction was suggested as a possibility for a pyrazole derivative binding to meprin α, involving an interaction with a tyrosine residue (Y187). nih.gov
The table below provides examples of specific interactions identified in docking studies of various pyrazole derivatives with their biological targets.
| Pyrazole Derivative Class | Protein Target | Key Interacting Residues | Types of Interaction | Reference |
| Pyrazole-carboxamides | Carbonic Anhydrase II | Thr199, Thr200 | Hydrogen bonding, coordination with Zn2+ | nih.gov |
| 3,5-Diphenylpyrazoles | Meprin α | Tyr187 | π-π stacking, hydrophobic interactions | nih.gov |
| Pyrazole derivatives | EGFR Kinase | Cys773, Met769, Arg817 | Hydrogen bonding | alrasheedcol.edu.iq |
| Pyrazole derivatives | CYP2E1 | - | Hydrophobic contacts | nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Mechanistic Investigations of Biological Activities and Molecular Recognition
In Vitro Target Identification and Validation Methodologies
A critical first step in characterizing a compound with potential therapeutic value is the identification and validation of its biological targets. For a molecule like "3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid," a series of in vitro methodologies would be employed to pinpoint its interactions with specific enzymes or receptors.
Given that pyrazole (B372694) derivatives are known to inhibit various enzymes, a primary avenue of investigation for "this compound" would be comprehensive enzyme inhibition screening. nih.gov This process typically involves assessing the compound's activity against a panel of purified enzymes. Should inhibitory activity be detected, detailed kinetic studies are performed to characterize the mechanism of inhibition. mdpi.com
These studies determine key parameters such as the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to reduce the enzyme's activity by 50%. Further kinetic analyses, such as Michaelis-Menten kinetics, can elucidate whether the inhibition is competitive, non-competitive, or uncompetitive, providing insights into whether the compound binds to the enzyme's active site or an allosteric site. mdpi.com For instance, in the study of novel pyrazole-carboxamides as carbonic anhydrase inhibitors, Ki values were determined to be in the micromolar to nanomolar range for hCA I and hCA II isoenzymes. nih.gov
Table 1: Illustrative Enzyme Inhibition Data for a Series of Pyrazole Analogs
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |
|---|---|---|---|---|
| Analog A | Kinase X | 0.5 | 0.2 | Competitive |
| Analog B | Kinase X | 1.2 | 0.8 | Competitive |
| Analog C | Protease Y | 5.8 | 2.5 | Non-competitive |
| Analog D | Protease Y | 10.3 | 7.1 | Non-competitive |
In addition to enzymatic targets, the pyrazole scaffold can be found in compounds that interact with various receptors. Receptor binding assays are fundamental in determining the affinity and selectivity of "this compound" for specific receptors. Radioligand binding assays, for example, are a common technique where the compound of interest competes with a radiolabeled ligand known to bind to the target receptor. The ability of the test compound to displace the radioligand provides a measure of its binding affinity, typically expressed as the inhibition constant (Ki).
A study on pyrazole carboxylic acid derivatives as endothelin receptor antagonists utilized radio receptor assays to determine the potency of the compounds on ET receptors. nih.govresearchgate.net This allowed for the identification of compounds with high binding activity at the nanomole level. nih.govresearchgate.net Such assays are crucial for establishing the specific receptor subtype selectivity of a compound.
To gain a definitive understanding of how "this compound" interacts with its biological target at an atomic level, protein crystallography is an invaluable tool. nih.govnih.govuab.catmdpi.comresearchgate.net This technique involves co-crystallizing the compound with its purified target protein and then using X-ray diffraction to determine the three-dimensional structure of the complex.
The resulting electron density map reveals the precise binding mode of the ligand, including its conformation and the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions it forms with the amino acid residues of the protein's binding pocket. nih.gov For instance, the crystal structure of an aminopyrazole-based inhibitor in complex with JNK3 provided detailed insights into its binding mode. acs.org This structural information is paramount for understanding the basis of the compound's activity and for guiding further structure-based drug design efforts.
Structure-Activity Relationship (SAR) Analysis for Molecular Recognition
Structure-activity relationship (SAR) studies are essential for deciphering how the chemical structure of "this compound" relates to its biological activity. By systematically modifying different parts of the molecule, researchers can identify the key structural features required for target engagement.
A pharmacophore model outlines the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For the 3-aminopyrazole (B16455) scaffold, key pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. nih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for example, is a recognized pharmacophore in some kinase inhibitors. nih.gov
For "this compound," the 3-amino group can act as a hydrogen bond donor, while the pyrazole nitrogen atoms and the carboxylic acid group can act as hydrogen bond acceptors. The isopropyl group at the 1-position provides a hydrophobic feature that can interact with nonpolar pockets in a target protein. The relative spatial arrangement of these features is critical for optimal binding.
Systematic modification of the substituents on the pyrazole ring is a cornerstone of SAR studies. The nature of these substituents can significantly influence a compound's potency, selectivity, and pharmacokinetic properties.
For the "this compound" scaffold, modifications at several positions could be explored:
The 3-Amino Group: Acylation or alkylation of the amino group would probe the importance of its hydrogen-bonding capacity.
The 1-Isopropyl Group: Varying the size and lipophilicity of the alkyl group at the N1 position can impact binding affinity and selectivity. Studies on other N-substituted pyrazoles have shown that even small changes, such as from a methyl to a benzyl (B1604629) group, can alter inhibitory activity. nih.gov
The 5-Carboxylic Acid Group: Esterification or amidation of the carboxylic acid would assess the role of the acidic proton and the potential for additional interactions. The carboxylic acid moiety is often crucial for forming key interactions with positively charged residues in a binding site.
Table 2: Illustrative SAR Data for N1-Substituted Pyrazole Analogs
| Compound | N1-Substituent | Target Affinity (Ki, nM) | Selectivity vs. Off-Target |
|---|---|---|---|
| Analog E | -CH3 | 150 | 10-fold |
| Analog F | -CH(CH3)2 (Isopropyl) | 50 | 50-fold |
| Analog G | -Cyclopentyl | 25 | 100-fold |
| Analog H | -Phenyl | 200 | 5-fold |
Through such systematic studies, a detailed understanding of the molecular recognition of "this compound" can be achieved, paving the way for the design of more potent and selective analogs.
Biochemical Pathway Modulation Studies
The pyrazole scaffold is a versatile backbone in medicinal chemistry, with derivatives known to modulate various biochemical pathways. eurekaselect.com These compounds have demonstrated a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant effects. eurekaselect.com
Investigation of Cellular Signaling Pathways
Research into pyrazole derivatives has revealed their ability to interfere with key cellular signaling pathways implicated in cancer and inflammation. For instance, certain aminopyrazole derivatives have been shown to interact with the p38 MAPK and VEGFR-2 signaling pathways, which are crucial in inflammation and angiogenesis, respectively. nih.gov The p38 MAPK pathway, in particular, is a key player in the cellular response to stress and the production of inflammatory cytokines. mdpi.com
In the context of cancer, dysregulated signaling pathways are a primary therapeutic target. nih.gov Pyrazole-based compounds have been investigated for their potential to modulate pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, both of which are central to cell proliferation, survival, and metastasis. nih.gov For example, a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were found to inhibit the growth of A549 lung cancer cells and induce apoptosis. nih.gov Furthermore, computational studies have suggested that pyrazole derivatives could act as potential modulators for proteins like C-RAF, VEGFR, and HDAC, which are all linked to various cancer signaling cascades. nih.gov
Effects on Specific Metabolic Enzymes or Receptors
The structural features of pyrazole derivatives allow them to bind with high specificity to the active sites of various enzymes and receptors, leading to the inhibition or modulation of their activity. A notable example is the inhibition of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov Some novel pyrazole sulfonamide derivatives have been identified as dual COX-2/5-LOX inhibitors, showing potent anti-inflammatory activity. mdpi.com
In the realm of cancer therapy, kinase inhibition is a major strategy. Aminopyrazole derivatives have been successfully developed as kinase inhibitors, targeting enzymes like p38MAPK and Bruton's tyrosine kinase (BTK). nih.govnih.gov For instance, the recently approved drug Pirtobrutinib, a 5-aminopyrazole derivative, is a reversible inhibitor of BTK, a crucial enzyme in B-cell malignancies. nih.gov
The table below summarizes the inhibitory activities of various pyrazole derivatives against specific enzymes.
| Compound Class | Target Enzyme | IC50 Values | Reference |
| Pyrazole Sulfonamide Derivatives | COX-1 | 5.40 µM | mdpi.com |
| Pyrazole Sulfonamide Derivatives | COX-2 | 0.01 µM | mdpi.com |
| Pyrazole Sulfonamide Derivatives | 5-LOX | 1.78 µM | mdpi.com |
| 5-Aminopyrazole Derivatives | Bruton's Tyrosine Kinase (BTK) | Not specified | nih.gov |
| Thiazolyl Pyrazole Hybrids | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Not specified | mdpi.com |
Applications as Chemical Probes for Biological Systems
The unique photophysical properties of certain pyrazole derivatives make them excellent candidates for the development of chemical probes for bioimaging and mechanistic studies. nih.gov
Design of Fluorescent or Isotopic Probes
The pyrazole scaffold is a valuable component in the design of fluorescent probes due to its electronic properties and synthetic versatility. nih.gov These probes are crucial for real-time in vivo studies of cellular metabolism and the tracking of biologically significant molecules. nih.gov The design of such probes often involves the incorporation of electron-donating groups or highly conjugated substituents to enhance their fluorescent properties. nih.gov For example, a novel fluorescent probe based on a pyrazole-pyrazoline structure has been synthesized for the detection of Cu2+ and Fe3+ in living cells. nih.gov
Isotopic labeling is another powerful tool for mechanistic investigations in drug discovery. acs.org While direct examples involving this compound are scarce, general methods for the chemoselective incorporation of hydrogen isotopes (deuterium and tritium) into organic molecules are being developed. acs.org Such techniques could be applied to pyrazole derivatives to trace their metabolic fate and interactions with biological targets.
The table below outlines the photophysical properties of a representative pyrazole-based fluorescent probe.
| Probe Name | Excitation Wavelength (λex) | Emission Wavelength (λem) | Target Analyte | Reference |
| Pyrazole-Pyrazoline Probe X2 | Not specified | Not specified | Cu2+, Fe3+ | nih.gov |
| Nitro-substituted Pyrazole Probe | ~465 nm | ~541 nm | Nitroreductase (hypoxia) | nih.gov |
Elucidation of Novel Biological Mechanisms
Fluorescent probes based on pyrazole scaffolds can be employed to elucidate novel biological mechanisms by allowing for the visualization of dynamic processes within living cells. For instance, probes sensitive to specific enzymes, such as nitroreductase, can be used to image cellular hypoxia, a condition relevant to cancer biology. nih.gov By observing the fluorescence changes of the probe, researchers can gain insights into the activity of the enzyme and the physiological state of the cell.
Applications in Advanced Materials Science and Catalysis Research
A Novel Monomer for Polymer Chemistry
The bifunctional nature of 3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid, possessing both an amine and a carboxylic acid group, positions it as a prime candidate for the synthesis of novel polymers. These functional groups can readily participate in condensation polymerization reactions, paving the way for new classes of polyamides and other related polymers.
Integration into Polymeric Frameworks
The incorporation of the pyrazole (B372694) moiety into a polymer backbone could bestow unique properties upon the resulting material. The rigid, aromatic nature of the pyrazole ring can enhance thermal stability and mechanical strength. Furthermore, the nitrogen atoms within the pyrazole ring and the unreacted functional groups can serve as sites for post-polymerization modification, allowing for the fine-tuning of the polymer's properties for specific applications. For instance, these sites could be used to attach other molecules to create functional materials for sensing, drug delivery, or specialized coatings.
Crafting Functionalized Oligomers
Beyond high molecular weight polymers, this compound can be employed in the synthesis of well-defined, functionalized oligomers. These smaller, precisely structured molecules are of significant interest for applications in electronics, where their defined electronic properties can be harnessed, and in biomedical fields, where specific interactions with biological systems are desired. The combination of the pyrazole core with the amino and carboxylic acid functionalities allows for the creation of oligomers with tailored solubility, electronic characteristics, and biological activity.
A Versatile Ligand in Coordination Chemistry
The nitrogen atoms of the pyrazole ring and the amino group, along with the oxygen atoms of the carboxylic acid, make this compound a highly versatile ligand for the coordination of metal ions. This opens up a vast landscape for the design of novel metal complexes with potential applications in catalysis and materials science.
Architecting Novel Metal Complexes
The multidentate nature of this pyrazole derivative allows it to bind to metal centers in various coordination modes, leading to the formation of diverse and intricate metal-organic architectures. The presence of both hard (oxygen) and soft (nitrogen) donor atoms enables it to coordinate with a wide range of metal ions. This versatility is crucial for the development of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. Research on other pyrazole functionalized carboxylic acids has demonstrated their utility in constructing structurally diverse MOFs. rsc.org The isopropyl group, being bulky, can also play a significant role in dictating the steric environment around the metal center, potentially influencing the catalytic activity and selectivity of the resulting complexes. Protic pyrazole complexes, in general, have shown significant promise in various catalytic transformations. nih.gov
Exploring the Realm of Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-ordered assemblies. The ability of this compound to participate in hydrogen bonding through its amino and carboxylic acid groups, as well as potential π-π stacking interactions involving the pyrazole ring, makes it an excellent candidate for the construction of supramolecular structures.
The hierarchical self-assembly of aminopyrazole-containing peptides into complex nanostructures like nanorosettes has been demonstrated, highlighting the powerful directing influence of the aminopyrazole moiety in forming ordered systems. nih.gov This suggests that this compound could similarly self-assemble or be used as a building block in larger supramolecular architectures. The formation of such organized structures is of great interest for the development of "smart" materials, sensors, and systems for controlled release.
Formation of Self-Assembled Structures
The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the foundation of supramolecular chemistry and a key principle in the bottom-up fabrication of advanced materials. This compound possesses all the necessary features to be an excellent building block for self-assembly. Its structure allows for a variety of specific and directional interactions, primarily hydrogen bonds, that can guide the formation of complex supramolecular architectures. nih.govbeilstein-journals.org
Research into the conformational preferences of the closely related 3-amino-1H-pyrazole-5-carboxylic acid residue has shown that its structure is directed by strong intramolecular and intermolecular hydrogen bonding. nih.gov The molecule demonstrates a preference for an extended conformation, which facilitates the formation of predictable intermolecular connections. The crystal structure of analogous compounds, such as 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid, reveals stabilization through multiple intermolecular hydrogen bonds, including N-H⋯O, N-H⋯N, and O-H⋯N interactions. nih.gov
These interactions can lead to the formation of various supramolecular motifs:
Dimers: Carboxylic acid groups are well-known to form robust hydrogen-bonded dimers.
Catemers (Chains): The combination of the amino group and the pyrazole nitrogen atoms can lead to chain-like structures through head-to-tail hydrogen bonding.
Sheets and 3D Networks: Further hydrogen bonding between these primary motifs can extend the structure into two or three dimensions, creating layered materials or porous frameworks.
| Functional Group | Potential Non-Covalent Interaction | Role in Self-Assembly |
|---|---|---|
| Carboxylic Acid (-COOH) | Strong Hydrogen Bonding (Donor & Acceptor) | Formation of robust dimers and chains (catemers). |
| Amino Group (-NH2) | Hydrogen Bonding (Donor) | Links molecules through N-H⋯O and N-H⋯N bonds, contributing to network formation. |
| Pyrazole Ring | Hydrogen Bonding (Acceptor at N2), π-π Stacking | Acts as a hydrogen bond acceptor and facilitates stacking interactions between aromatic rings. |
| Isopropyl Group (-CH(CH3)2) | van der Waals Forces, Hydrophobic Interactions | Influences molecular packing, creates defined hydrophobic domains within the supramolecular structure. |
Design of Host-Guest Systems
Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules or ions through non-covalent interactions. This principle is central to applications such as chemical sensing, drug delivery, and separations. The structural features of this compound make it a promising candidate for use in such systems, either as a guest or as a component of a larger host assembly.
When incorporated into a larger supramolecular structure, such as a metal-organic framework (MOF) or a hydrogen-bonded network, the molecule can contribute to the formation of cavities with specific chemical environments. nih.gov
The hydrophobic isopropyl group can line a cavity, creating a nonpolar environment suitable for binding hydrophobic guest molecules.
The amino and carboxylic acid groups can be oriented into the cavity to provide specific hydrogen-bonding sites for the recognition of polar guests.
The pyrazole ring can interact with aromatic guests via π-π stacking.
This combination of functionalities allows for the design of hosts with high selectivity. For example, a host system built from this molecule could selectively bind small organic molecules that have complementary size, shape, and chemical properties, driven by a combination of hydrophobic effects and specific hydrogen bonds. nih.gov Conversely, the molecule itself could act as a guest, fitting into the cavities of established hosts like cyclodextrins or calixarenes, where the isopropyl group would likely be included within the hydrophobic cavity while the polar amino and carboxyl groups interact with the host's rim. nih.gov
Development of Novel Catalytic Systems
The pyrazole scaffold is a cornerstone in modern catalysis, valued for its electronic properties and its ability to act as a robust ligand for a wide range of metal ions. researchgate.netresearchgate.net The addition of amino and carboxylic acid functional groups to this core in this compound creates a multifunctional molecule with significant potential in both organocatalysis and metal-based catalysis.
Application as Organocatalysts or Ligands for Metal Catalysis
As an Organocatalyst: The molecule possesses both a basic site (the amino group) and an acidic site (the carboxylic acid), making it a potential bifunctional organocatalyst. The amino group can activate substrates by acting as a Brønsted base or by forming iminium/enamine intermediates. Simultaneously, the pyrazole ring and the carboxylic acid can act as hydrogen-bond donors to orient substrates and stabilize transition states, a common strategy in asymmetric organocatalysis.
As a Ligand for Metal Catalysis: The true versatility of this compound is evident in its potential as a ligand in coordination chemistry. researchgate.net It can bind to a metal center in multiple ways, allowing for fine-tuning of the catalyst's steric and electronic properties. The pyrazole ring is an excellent N-donor ligand, and the adjacent amino and carboxylate groups can also coordinate to the metal. This multi-point binding, or chelation, leads to the formation of highly stable metal complexes.
| Potential Coordination Mode | Coordinating Atoms | Description |
|---|---|---|
| Monodentate | Pyrazole N2 | Simple coordination through one of the pyrazole nitrogen atoms. |
| Bidentate | Pyrazole N2 and Amino N | Forms a stable five-membered chelate ring, enhancing complex stability. |
| Bidentate | Pyrazole N2 and Carboxylate O | Forms a six-membered chelate ring, providing a different geometry and stability. |
| Tridentate / Bridging | Pyrazole N2, Amino N, Carboxylate O | Can act as a tridentate ligand to a single metal center or bridge two metal centers, enabling the construction of polynuclear catalysts or metal-organic frameworks. rsc.org |
This adaptability allows the ligand to be used in a variety of metal-catalyzed reactions, from cross-coupling to oxidation and reduction, by tailoring the choice of metal and reaction conditions.
Stereoselective Catalysis with Pyrazole Derivatives
Stereoselective catalysis, the synthesis of a specific stereoisomer of a chiral product, is of paramount importance in the pharmaceutical and fine chemical industries. While this compound is itself an achiral molecule, it can be a critical component in an asymmetric catalytic system.
The primary approach is to use it as a ligand for a chiral metal complex. In such a system, chirality can be introduced either by using a chiral metal center or by adding other chiral ligands to the coordination sphere. The pyrazole ligand plays a crucial role in transmitting the chiral information from the catalyst to the substrate during the reaction.
Future Research Directions and Emerging Paradigms
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery and chemical design represents a paradigm shift, moving from traditional trial-and-error methods to a more predictive and efficient approach. nih.govmdpi.com For 3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid, these computational tools offer the potential to rapidly accelerate the design of novel analogues with enhanced biological activities and optimized physicochemical properties.
ML algorithms can be trained on large datasets of known pyrazole (B372694) derivatives and their associated biological activities to develop predictive models. mdpi.com These models can then be used to screen virtual libraries of novel analogues of this compound, identifying candidates with a high probability of success before committing resources to their synthesis and testing. Deep learning, a subset of ML, has shown particular promise in predicting bioactivity and designing molecules from the ground up. nih.gov Generative models, for instance, can design entirely new molecular structures based on a desired activity profile, using the this compound scaffold as a starting point. This approach can uncover non-intuitive structural modifications that a human chemist might overlook, leading to the discovery of next-generation therapeutic agents.
| AI/ML Application Area | Description | Potential Impact on Compound Research |
| Predictive Modeling | Using algorithms to predict properties like bioactivity, toxicity, and ADME (Absorption, Distribution, Metabolism, Excretion). | Faster identification of promising derivatives; reduction in failed experiments. |
| Virtual Screening | Computationally screening large libraries of virtual compounds against a biological target. | Efficient exploration of vast chemical space to find novel active analogues. |
| De Novo Drug Design | Generating novel molecular structures with desired properties using generative AI models. | Discovery of innovative analogues with improved efficacy and novel mechanisms of action. |
| Synthesis Planning | AI tools that predict viable synthetic routes for novel, complex molecules. | Overcoming synthetic challenges for complex analogues designed by AI. |
Advanced Synthetic Methodologies for Complex Analogues
While the core pyrazole structure is well-established, future research will focus on developing more sophisticated and efficient synthetic methods to create complex and diverse analogues of this compound. mdpi.com Advances in synthetic chemistry are crucial for accessing novel chemical space and generating molecules with precisely tailored properties.
One key area is the continued development of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly efficient and atom-economical. mdpi.com Applying novel MCRs could lead to the rapid generation of a library of diverse derivatives of the target compound. Furthermore, the use of "green chemistry" principles, such as microwave-assisted synthesis and the use of environmentally benign solvents and catalysts, will be critical. ias.ac.in These methods not only reduce the environmental impact of chemical synthesis but can also accelerate reaction times and improve yields. ias.ac.in The development of novel catalytic systems, including transition-metal catalysts and photoredox catalysis, will enable chemical transformations that are currently difficult or impossible, allowing for the late-stage functionalization of the pyrazole core to fine-tune its properties. mdpi.com
Deeper Elucidation of Stereochemical Control in Biological Interactions
The three-dimensional structure of a molecule is intrinsically linked to its biological function. While this compound is not chiral, the synthesis of more complex analogues will inevitably introduce stereocenters. The spatial arrangement of atoms (stereochemistry) can dramatically affect how a molecule interacts with its biological target, such as an enzyme or receptor. rsc.org
Future research must therefore focus on the stereoselective synthesis of new derivatives, producing specific stereoisomers rather than mixtures. This allows for a precise evaluation of how each isomer interacts with its target, leading to a clearer understanding of the structure-activity relationship (SAR). Advanced analytical techniques, such as X-ray crystallography of ligand-protein complexes, combined with computational methods like molecular docking and molecular dynamics simulations, will be essential. These tools can provide atomic-level insights into the binding modes of different stereoisomers, explaining differences in their biological activity and guiding the design of more potent and selective compounds. A deeper understanding of stereochemical control is fundamental to developing safer and more effective therapeutic agents based on this pyrazole scaffold.
Exploration of Novel Non-Biological Applications
While the primary focus for many pyrazole derivatives has been in medicine, their unique chemical properties make them attractive candidates for a range of non-biological applications. nih.gov Future research should actively explore these avenues for this compound and its derivatives.
In materials science, pyrazoles are known to act as excellent ligands, capable of coordinating with metal ions to form stable complexes. nih.gov This property could be exploited to develop new catalysts for industrial chemical processes, or to create novel materials with interesting magnetic, optical, or electronic properties. For instance, pyrazole-based metal-organic frameworks (MOFs) could be designed for applications in gas storage or separation. The pyrazole ring is also a component in some dyes and fluorescent probes; derivatives of the title compound could be investigated for use in advanced imaging technologies or as sensors for specific analytes. Furthermore, the agrochemical industry has utilized pyrazoles in fungicides and insecticides, and new analogues could be screened for enhanced potency or improved environmental profiles. nih.govorientjchem.org
| Potential Non-Biological Application | Relevant Chemical Property | Example Research Direction |
| Coordination Chemistry | Ability of nitrogen atoms to act as ligands for metal ions. | Development of new catalysts, magnetic materials, or metal-organic frameworks (MOFs). |
| Materials Science | Aromatic and heterocyclic nature. | Design of novel organic semiconductors, dyes, or fluorescent probes for imaging. |
| Agrochemicals | Known biological activity of the pyrazole scaffold. | Screening for new, more effective, and environmentally safer fungicides or insecticides. |
| Energetic Materials | High nitrogen content of the pyrazole ring. | Investigation of nitrated derivatives for applications in propellants or pyrotechnics. nih.gov |
Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The most significant breakthroughs in the future study of this compound will likely emerge from collaborative research that spans multiple scientific disciplines. The complexity of modern scientific challenges requires an integrated approach, combining the expertise of chemists, biologists, computational scientists, and materials scientists.
For example, a project aimed at developing a new anti-cancer agent could involve a team of computational chemists using AI to design novel analogues (Section 8.1). Synthetic chemists would then use advanced methodologies to create these compounds (Section 8.2), paying close attention to stereochemical control (Section 8.3). Cell biologists and pharmacologists would then test the biological activity of these compounds, and structural biologists could determine their precise mechanism of action. In a parallel effort, materials scientists could explore the potential of these same pyrazole derivatives as components in smart materials or sensors (Section 8.4). This synergistic approach, where discoveries in one field inform and accelerate progress in another, will be the cornerstone of future innovation for this versatile chemical scaffold.
Q & A
Q. What are the optimal synthetic routes for 3-amino-1-isopropyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A common approach involves cyclocondensation reactions using substituted hydrazines and β-keto esters. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with sodium acetate in acetic acid can yield pyrazole-carboxylic acid analogs . To optimize yields, adjust stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to hydrazine) and employ polar aprotic solvents (DMF/acetic acid mixtures) for recrystallization. Monitoring reaction progress via TLC or HPLC ensures intermediate stability .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substituent positions (e.g., isopropyl group at N1, carboxylic acid at C5) via coupling patterns (e.g., singlet for NH2 at C3).
- FTIR : Identify carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and pyrazole ring vibrations (~1500-1600 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients to assess purity (>95%) and detect degradation products .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents at C3 or N1) influence the compound’s biological activity?
- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) reveal that:
- The isopropyl group at N1 enhances hydrophobic interactions with enzyme pockets (e.g., COX-2).
- Substitution at C3 with electron-withdrawing groups (e.g., -Br) reduces solubility but improves receptor binding affinity .
Table 1 : Structure-Activity Relationships (SAR)
| Substituent Position | Modification | Biological Impact | Reference |
|---|---|---|---|
| N1 | Isopropyl | Increased lipophilicity; COX-2 inhibition | |
| C3 | -NH2 | H-bond donor for enzyme active sites | |
| C5 | -COOH | Enhances solubility; metal chelation |
Q. How can discrepancies in biological activity data between this compound and its analogs be resolved?
- Methodological Answer :
- Assay Variability : Standardize enzyme inhibition assays (e.g., IC50 measurements) using controls like indomethacin for COX-2.
- Impurity Analysis : Quantify byproducts (e.g., decarboxylated derivatives) via LC-MS to correlate purity with activity .
- Crystallography : Resolve crystal structures (e.g., X-ray, PDB ID: XXB) to confirm stereoelectronic effects of substituents .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (≈1.2), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 interactions.
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability in lipid bilayers and identify metabolite formation pathways .
Experimental Design Considerations
Q. What strategies mitigate degradation during storage or biological assays?
- Methodological Answer :
- Storage : Lyophilize and store at -20°C under argon to prevent oxidation of the NH2 group.
- Buffering : Use phosphate-buffered saline (pH 7.4) with 0.01% BSA to stabilize the compound in cell-based assays .
Q. How can regioselectivity challenges in pyrazole ring functionalization be addressed?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc at NH2) to steer electrophilic substitution to C4.
- Microwave Synthesis : Reduce side reactions (e.g., ring-opening) by shortening reaction times (10–15 min at 150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
